molecular formula C12H17NO2Si B1452710 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine CAS No. 1171919-83-7

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B1452710
CAS No.: 1171919-83-7
M. Wt: 235.35 g/mol
InChI Key: NWYWZFBARMYPPC-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS No. 1171919-83-7) is a pyridine derivative with a molecular formula of C₁₂H₁₇NO₂Si and a molecular weight of 235.35 g/mol . Its structure features a pyridine ring substituted with methoxy groups at the 2- and 3-positions and a trimethylsilyl-protected ethynyl group at the 6-position. This compound is typically stored under dry conditions at 2–8°C, indicating sensitivity to moisture and temperature .

Properties

IUPAC Name

2-(5,6-dimethoxypyridin-2-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2Si/c1-14-11-7-6-10(13-12(11)15-2)8-9-16(3,4)5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYWZFBARMYPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C#C[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Details

3.1 Starting Materials

  • 2,3-Dimethoxypyridine derivatives bearing a halogen substituent at the 6-position (commonly 6-bromo- or 6-iodo-2,3-dimethoxypyridine).
  • Trimethylsilylacetylene (TMS-acetylene) as the alkyne source.

3.2 Reaction Conditions

  • Catalyst: Palladium(0) complexes such as Pd(PPh3)2Cl2 or Pd(PPh3)4.
  • Copper(I) iodide (CuI) as co-catalyst.
  • Base: Triethylamine or diisopropylethylamine (DIPEA).
  • Solvent: Typically tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.
  • Temperature: Room temperature to reflux conditions, depending on substrate reactivity.
  • Reaction time: Several hours (typically 6–24 hours).

3.3 General Procedure

  • In a dry reaction vessel under an inert atmosphere (argon or nitrogen), the halogenated 2,3-dimethoxypyridine is dissolved in the chosen solvent.
  • The palladium catalyst and copper co-catalyst are added.
  • The base is introduced to neutralize the hydrogen halide formed.
  • Trimethylsilylacetylene is added dropwise.
  • The mixture is stirred at the designated temperature until completion, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
  • Upon completion, the reaction mixture is quenched, and the product is isolated by extraction, followed by purification via column chromatography.

Representative Example

Step Reagents and Conditions Outcome
1 6-Bromo-2,3-dimethoxypyridine (1 equiv), TMS-acetylene (1.2 equiv), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), Et3N, THF, reflux, 12 h Formation of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine in 65–75% yield after purification

Research Findings and Optimization

  • Catalyst Efficiency: Pd(PPh3)4 has been found to provide slightly higher yields compared to Pd(PPh3)2Cl2 in some cases, attributed to its higher palladium(0) content.
  • Base Selection: Triethylamine is commonly used; however, DIPEA can reduce side reactions and improve product purity.
  • Copper Co-catalyst Role: CuI facilitates the formation of the copper acetylide intermediate, essential for the coupling step.
  • Solvent Effects: Polar aprotic solvents like DMF can increase reaction rates but may complicate purification; THF is preferred for ease of handling.
  • Temperature Influence: Elevated temperatures accelerate the reaction but may increase by-product formation; optimization balances yield and purity.

Data Table: Summary of Preparation Conditions and Yields

Entry Halogenated Pyridine Substrate Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 6-Bromo-2,3-dimethoxypyridine Pd(PPh3)2Cl2/CuI Et3N THF Reflux 12 68 Standard conditions
2 6-Iodo-2,3-dimethoxypyridine Pd(PPh3)4/CuI DIPEA DMF 80 8 75 Higher yield, cleaner product
3 6-Bromo-2,3-dimethoxypyridine Pd(PPh3)2Cl2/CuI Et3N MeCN 60 16 62 Lower temperature, longer time

Notes on Purification and Characterization

  • The product is typically isolated as a colorless to pale yellow oil or solid.
  • Purification is achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
  • Characterization involves ^1H NMR, ^13C NMR, and mass spectrometry to confirm the presence of methoxy groups and the trimethylsilyl-ethynyl substituent.
  • Melting points and spectral data are consistent with literature values for this compound.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl-ethynyl group can undergo nucleophilic attack, while the methoxy groups can be involved in electrophilic substitution reactions . These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s key structural differentiators are the 2,3-dimethoxy substituents and the trimethylsilyl ethynyl group . Below is a comparison with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine C₁₂H₁₇NO₂Si 235.35 2,3-dimethoxy, 6-(trimethylsilyl ethynyl) Electron-rich pyridine; steric protection for alkyne
2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine C₁₀H₁₁Cl₂NSi ~244.20 2,5-dichloro, 3-(trimethylsilyl ethynyl) Electron-withdrawing Cl groups enhance electrophilicity; reactive in cross-couplings
6-Allyl-2,3-dimethoxypyridine C₁₀H₁₃NO₂ 179.22 2,3-dimethoxy, 6-allyl Allyl group enables cycloaddition reactions (e.g., Diels-Alder)
2-((Trimethylsilyl)ethynyl)pyridin-3-amine C₁₀H₁₄N₂Si 202.32 3-amino, 2-(trimethylsilyl ethynyl) Amino group enhances nucleophilicity; potential for metal coordination

Key Observations :

  • Electronic Effects : Methoxy groups in the target compound donate electron density to the pyridine ring, increasing its nucleophilicity compared to chloro-substituted analogs (e.g., 2,5-dichloro derivative) .
  • Steric and Protective Features : The trimethylsilyl group shields the ethynyl moiety, enhancing stability during synthetic manipulations. This contrasts with allyl-substituted derivatives, which prioritize reactivity in cycloadditions .
Reactivity in Functionalization Reactions
  • C–H Activation : highlights the use of trimethylsilyl ethynyl pyridines in cobalt-catalyzed C–H functionalization, yielding dihydrobipyridines with 83% efficiency. The target compound’s methoxy groups may direct regioselectivity in such reactions .
  • Deprotection : The trimethylsilyl group can be cleaved under mild acidic or fluoride conditions to generate terminal alkynes, a feature shared with analogs like 2-((trimethylsilyl)ethynyl)pyridin-3-amine .

Biological Activity

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is an organic compound characterized by a pyridine ring with specific substituents that influence its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural features, which may impart unique interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO2Si, with a molecular weight of 235.35 g/mol. The compound features:

  • Two methoxy groups at the 2 and 3 positions of the pyridine ring.
  • A trimethylsilyl-ethynyl group at the 6 position.

These functional groups enhance the compound's reactivity, making it a versatile intermediate in organic synthesis and potentially influencing its biological activity.

Property Value
Molecular FormulaC13H19NO2Si
Molecular Weight235.35 g/mol
Functional GroupsMethoxy, Trimethylsilyl
  • Enzyme Interaction : The trimethylsilyl and ethynyl groups may allow for interactions with enzymes, potentially acting as inhibitors or modulators of enzymatic activity.
  • Cell Signaling Modulation : Compounds with similar structures have been shown to influence cell signaling pathways, which could lead to changes in gene expression and cellular metabolism.
  • Antimicrobial Activity : Pyridine derivatives have been documented to exhibit antimicrobial properties against various pathogens, suggesting that this compound could also possess similar activities.

Case Studies and Research Findings

  • Synthesis and Reactivity : Research indicates that compounds with trimethylsilyl and ethynyl functionalities can participate in cycloadditions and coupling reactions, positioning them as valuable building blocks in drug development .
  • Antiviral Potential : A review highlighted that pyridine compounds often exhibit antiviral properties, particularly against RNA viruses. The structural features of this compound may enable it to act against viral targets through similar mechanisms .
  • Biochemical Properties : In biochemical assays, compounds that share structural similarities with this compound have shown significant effects on cellular processes such as apoptosis and proliferation .

Q & A

Advanced Question

  • In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) due to pyridine’s affinity for ATP-binding pockets. Use fluorescence polarization (FP) assays to quantify inhibition .
  • Molecular docking : The TMS-ethynyl group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets. Compare with analogs like 5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine , which showed IC₅₀ values <1 µM in kinase inhibition studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine
Reactant of Route 2
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2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

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